2-Ethenyl-1,3-dimethyl-1H-pyrazolium Iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide is an organic compound with the molecular formula C7H11N2I. It belongs to the class of pyrazolium salts, which are known for their diverse applications in various fields, including chemistry and materials science. This compound is characterized by the presence of an ethenyl group attached to a pyrazolium ring, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide typically involves the alkylation of 1,3-dimethylpyrazole with an appropriate ethenylating agent in the presence of a suitable iodide source. A common method includes:
Starting Materials: 1,3-dimethylpyrazole and ethenyl iodide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions.
Catalysts: A base such as potassium carbonate or sodium hydride may be used to facilitate the reaction.
Procedure: The mixture is heated under reflux for several hours, followed by cooling and precipitation of the product by adding a non-polar solvent like diethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated pyrazolium derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or acetate.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Silver nitrate (AgNO3) for halide exchange reactions.
Major Products
Oxidation: Formation of 2-ethenyl-1,3-dimethyl-1H-pyrazolium epoxide.
Reduction: Formation of 2-ethyl-1,3-dimethyl-1H-pyrazolium iodide.
Substitution: Formation of 2-ethenyl-1,3-dimethyl-1H-pyrazolium chloride or bromide.
Wissenschaftliche Forschungsanwendungen
2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various pyrazolium-based ionic liquids and catalysts.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide involves its interaction with molecular targets such as enzymes and receptors. The ethenyl group can participate in covalent bonding with nucleophilic sites on proteins, altering their function. Additionally, the pyrazolium ring can engage in π-π interactions with aromatic residues, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dimethyl-2-phenyl-1H-pyrazolium iodide
- 1,3-Dimethyl-2-ethyl-1H-pyrazolium iodide
- 1,3-Dimethyl-2-methyl-1H-pyrazolium iodide
Uniqueness
2-Ethenyl-1,3-dimethyl-1H-pyrazolium iodide is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of novel materials and in applications requiring specific chemical functionalities.
Eigenschaften
Molekularformel |
C7H11IN2 |
---|---|
Molekulargewicht |
250.08 g/mol |
IUPAC-Name |
2-ethenyl-1,3-dimethylpyrazol-1-ium;iodide |
InChI |
InChI=1S/C7H11N2.HI/c1-4-9-7(2)5-6-8(9)3;/h4-6H,1H2,2-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DTOILWSSNSQGJQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=[N+](N1C=C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.